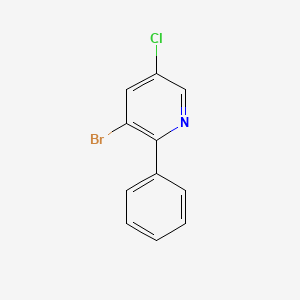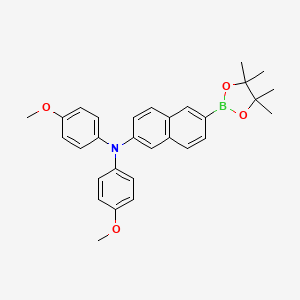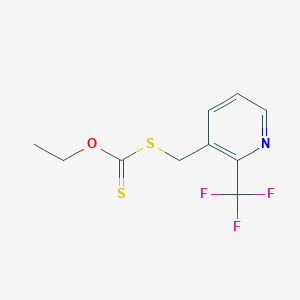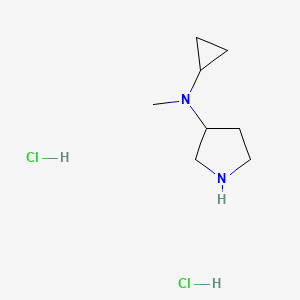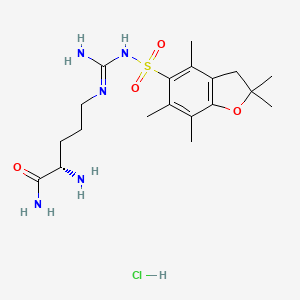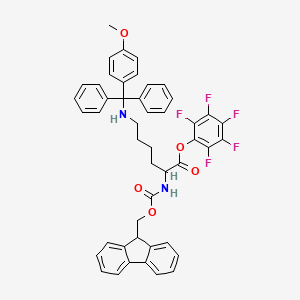
Fmoc-Lys(Mmt)-OPfp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Mmt)-OPfp, also known as N-α-9-Fluorenylmethoxycarbonyl-N-ε-4-methoxytrityl-L-lysine pentafluorophenyl ester, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable due to its orthogonal protecting groups, which allow for selective deprotection and modification of peptides.
作用机制
Target of Action
Fmoc-Lys(Mmt)-OPfp, also known as Fmoc-L-Lys(Mmt)-OPfp, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized. The role of this compound is to add a lysine residue to the peptide chain while protecting the side-chain amino group of the lysine .
Mode of Action
This compound interacts with its targets (amino acids in a peptide chain) through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group protects the amino end of the lysine during peptide bond formation. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added . The Mmt group protects the side-chain amino group of the lysine during synthesis and can be selectively removed under certain conditions .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. It allows for the addition of a lysine residue to the peptide chain without reacting with the side-chain amino group. This is particularly useful in the synthesis of branched peptides and peptides modified at the lysine side-chain .
Pharmacokinetics
The compound’s stability, reactivity, and the conditions under which it is used can impact its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful addition of a lysine residue to a peptide chain with the side-chain amino group protected. This allows for further modifications to be made to the peptide without unwanted side reactions .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and pH. For instance, the compound is typically stored at 2-8°C . The choice of solvent can also impact the efficiency of the peptide synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Mmt)-OPfp involves several steps. Initially, lysine is protected at the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and at the ε-amino group with a 4-methoxytrityl (Mmt) group. The final step involves the activation of the carboxyl group with pentafluorophenyl (Pfp) ester. The reaction conditions typically involve the use of base-mediated coupling methods such as PyBOP/DIPEA .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings .
化学反应分析
Types of Reactions
Fmoc-Lys(Mmt)-OPfp undergoes various chemical reactions, including:
Substitution Reactions: The Pfp ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc and Mmt groups can be selectively removed under specific conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Mmt Removal: 1% TFA in DCM or DCM/HFIP/TFE/TES (6.5:2:1:0.5).
Pfp Ester Activation: PyBOP/DIPEA in DMF.
Major Products
The major products formed from these reactions are peptides with specific modifications at the lysine residue, allowing for further functionalization and study .
科学研究应用
Chemistry
Fmoc-Lys(Mmt)-OPfp is widely used in the synthesis of branched and cyclic peptides. Its orthogonal protecting groups allow for selective modifications, making it a valuable tool in combinatorial chemistry .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions .
Medicine
This compound is used in the development of peptide-based drugs. Its ability to selectively modify peptides makes it useful in the design of therapeutic peptides with improved stability and efficacy .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar to Fmoc-Lys(Mmt)-OPfp but with a different protecting group (Mtt) at the ε-amino group.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for protection.
Uniqueness
This compound is unique due to its combination of Fmoc, Mmt, and Pfp ester groups. This combination allows for selective protection and activation, making it highly versatile in peptide synthesis .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H39F5N2O5/c1-57-32-25-23-31(24-26-32)47(29-14-4-2-5-15-29,30-16-6-3-7-17-30)53-27-13-12-22-38(45(55)59-44-42(51)40(49)39(48)41(50)43(44)52)54-46(56)58-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,53H,12-13,22,27-28H2,1H3,(H,54,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYYVGROLNAODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H39F5N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
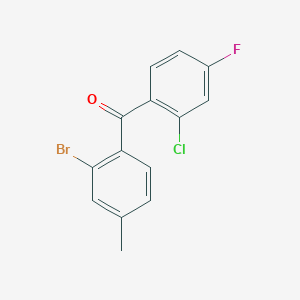
![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

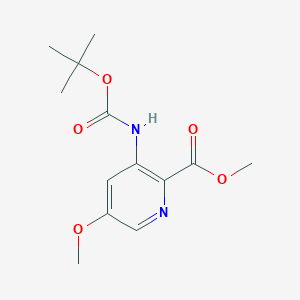
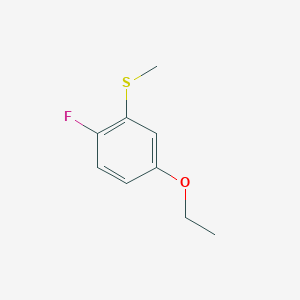
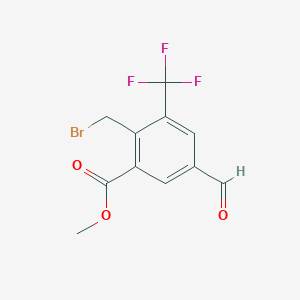
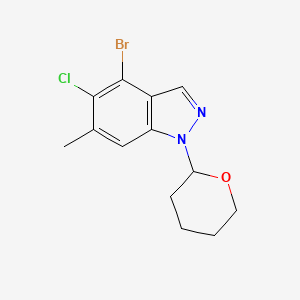

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)
